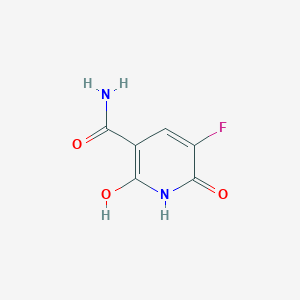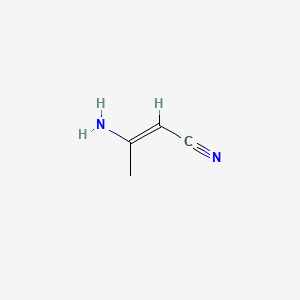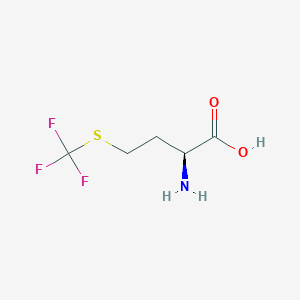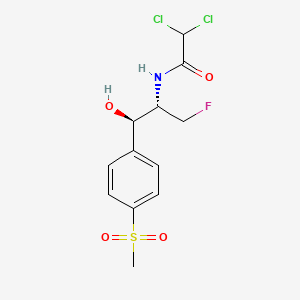![molecular formula C9H14O2 B3429736 [1,1'-Bi(cyclobutane)]-3-carboxylic acid CAS No. 76731-21-0](/img/structure/B3429736.png)
[1,1'-Bi(cyclobutane)]-3-carboxylic acid
Descripción general
Descripción
[1,1’-Bi(cyclobutane)]-3-carboxylic acid: is a unique organic compound characterized by its bicyclic structure. This compound features two cyclobutane rings connected at the 1-position, with a carboxylic acid group attached to the 3-position of one of the cyclobutane rings. The high strain energy within the cyclobutane rings makes this compound particularly interesting for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes. One method includes the diastereoselective synthesis of multi-substituted cyclobutanes through cycloaddition reactions with triazolinedione or nitrosoarenes . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high regio- and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for [1,1’-Bi(cyclobutane)]-3-carboxylic acid are not well-documented, the general approach would likely involve scalable cycloaddition reactions under controlled conditions to ensure consistency and yield. The use of advanced catalytic systems and continuous flow reactors could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Bi(cyclobutane)]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include esters, amides, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Bi(cyclobutane)]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained bicyclic structure makes it a valuable intermediate in the development of novel synthetic pathways .
Biology and Medicine: It can be used to design new pharmaceuticals with improved properties, such as enhanced bioavailability and target specificity .
Industry: In the industrial sector, [1,1’-Bi(cyclobutane)]-3-carboxylic acid can be utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile precursor for manufacturing high-value products .
Mecanismo De Acción
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carboxylic acid involves its ability to participate in strain-release reactions. The high strain energy within the cyclobutane rings is released during chemical reactions, driving the formation of more stable products. This strain-release mechanism is particularly useful in synthetic chemistry, where it can facilitate the formation of complex molecular structures .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: A smaller bicyclic compound with similar strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry and applications.
Uniqueness: [1,1’-Bi(cyclobutane)]-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group. This functional group enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propiedades
IUPAC Name |
3-cyclobutylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYXBYLXPDOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76731-21-0 | |
| Record name | 3-cyclobutylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide](/img/structure/B3429700.png)










